1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorobenzyl group and a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-chlorobenzyl and 4-bromophenyl groups. This can be done using appropriate halogenated benzyl and phenyl compounds in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated benzyl and phenyl compounds in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 1-(4-Chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
- 1-(4-Chlorobenzyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both 4-chlorobenzyl and 4-bromophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C17H12BrClN2O2 |
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Molecular Weight |
391.6 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-[(4-chlorophenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H12BrClN2O2/c18-13-5-3-12(4-6-13)15-9-16(17(22)23)21(20-15)10-11-1-7-14(19)8-2-11/h1-9H,10H2,(H,22,23) |
InChI Key |
SBMIDHVFFSZGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O)Cl |
Origin of Product |
United States |
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